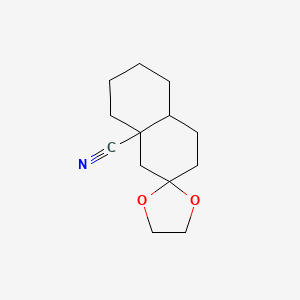
8A-Cyano-2-decalone ethylene ketal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8A-Cyano-2-decalone ethylene ketal is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.302 g/mol . This compound is known for its unique structure, which includes a cyano group and an ethylene ketal moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8A-Cyano-2-decalone ethylene ketal typically involves the reaction of 8A-Cyano-2-decalone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with ethylene glycol to form the ketal. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 8A-Cyano-2-decalone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ketal moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alcohols and amines can react with the ketal moiety under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ketals depending on the nucleophile used.
Applications De Recherche Scientifique
8A-Cyano-2-decalone ethylene ketal is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-catalyzed reactions involving ketals.
Medicine: Potential use in drug design and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8A-Cyano-2-decalone ethylene ketal involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ketal moiety can undergo hydrolysis to form the corresponding ketone and alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects .
Comparaison Avec Des Composés Similaires
- 4Alpha-Acetoxy-Delta5-Cholestene-3-One Ethylene Ketal
- 2-Chlorobenzaldehyde Ethylene Ketal
- Benzoin Ethylene Ketal
- 3,5,5,8,8-Pentamethyl-2-Decalone
- 2-Cyclopenten-1-One Ethylene Ketal
Comparison: 8A-Cyano-2-decalone ethylene ketal is unique due to the presence of both a cyano group and an ethylene ketal moiety. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
25578-12-5 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
spiro[1,2,3,4,5,7,8,8a-octahydronaphthalene-6,2'-1,3-dioxolane]-4a-carbonitrile |
InChI |
InChI=1S/C13H19NO2/c14-10-12-5-2-1-3-11(12)4-6-13(9-12)15-7-8-16-13/h11H,1-9H2 |
Clé InChI |
XDZWVZVEAHGFPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC3(CCC2C1)OCCO3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate](/img/structure/B11961704.png)
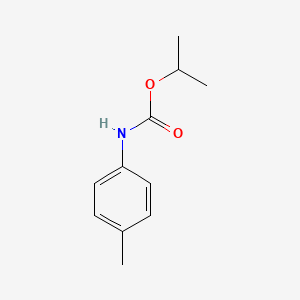
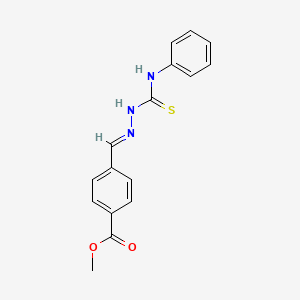
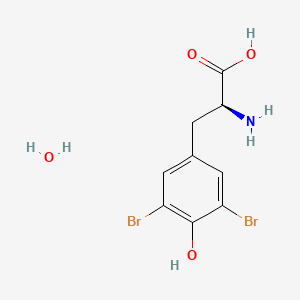


![2-(2-Chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11961740.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961751.png)


![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)hexan-1-one](/img/structure/B11961776.png)
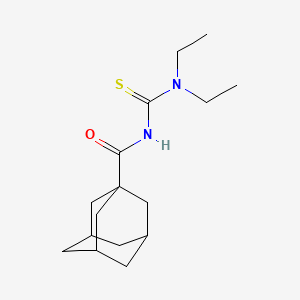

![Benzyl [2,2,2-trichloro-1-(3-methylphenoxy)ethyl]carbamate](/img/structure/B11961797.png)
